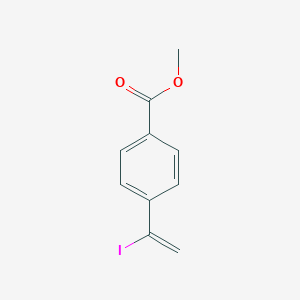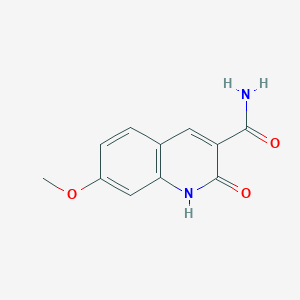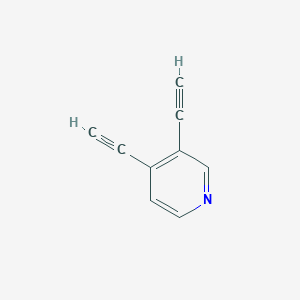
Methyl 4-(1-iodoethenyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-iodoethenyl)benzoate: is an organic compound with the molecular formula C10H9IO2 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 1-iodoethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-(1-iodoethenyl)benzoate can be synthesized through a multi-step process. One common method involves the iodination of methyl 4-vinylbenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, under mild conditions to introduce the iodine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(1-iodoethenyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki or Sonogashira coupling, to form more complex molecules.
Oxidation and Reduction: The vinyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield ethyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3.
Oxidation: Oxidizing agents like KMnO4 or CrO3.
Reduction: Reducing agents like NaBH4 or LiAlH4.
Major Products:
Substitution: Products depend on the nucleophile used, such as methyl 4-(1-aminoethenyl)benzoate.
Coupling: Complex aromatic compounds with extended conjugation.
Oxidation: Methyl 4-(1-formylethenyl)benzoate or methyl 4-(1-carboxyethenyl)benzoate.
Reduction: Methyl 4-(1-ethyl)benzoate.
Aplicaciones Científicas De Investigación
Methyl 4-(1-iodoethenyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: Potential use in the development of bioactive molecules, such as inhibitors or modulators of biological pathways.
Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactive vinyl group.
Mecanismo De Acción
The mechanism by which methyl 4-(1-iodoethenyl)benzoate exerts its effects depends on the specific application. In coupling reactions, the iodine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. In biological systems, the vinyl group may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific context of use.
Comparación Con Compuestos Similares
Methyl 4-iodobenzoate: Similar structure but lacks the vinyl group, making it less reactive in certain coupling reactions.
Methyl 4-vinylbenzoate: Lacks the iodine atom, limiting its use in substitution reactions.
Methyl 4-bromobenzoate: Similar reactivity but with different electronic properties due to the bromine atom.
Uniqueness: Methyl 4-(1-iodoethenyl)benzoate is unique due to the presence of both the iodine and vinyl groups, allowing it to participate in a wider range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Propiedades
Fórmula molecular |
C10H9IO2 |
|---|---|
Peso molecular |
288.08 g/mol |
Nombre IUPAC |
methyl 4-(1-iodoethenyl)benzoate |
InChI |
InChI=1S/C10H9IO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-6H,1H2,2H3 |
Clave InChI |
BPDNMWCIEBCQKW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(6S,7S,8aS)-7-acetamido-2,2-dimethyl-6-prop-1-en-2-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13125294.png)
![5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13125296.png)
![3-([1,1'-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13125300.png)








